molecular formula C2H5BF2 B14753093 Ethylidifluoroborane CAS No. 430-41-1

Ethylidifluoroborane

Cat. No.: B14753093
CAS No.: 430-41-1
M. Wt: 77.87 g/mol
InChI Key: LYUQNYXHNCJGBN-UHFFFAOYSA-N
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Description

Ethylidifluoroborane is an organoboron compound with the chemical formula C₂H₅BF₂. It is characterized by the presence of a boron atom bonded to an ethyl group and two fluorine atoms. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidifluoroborane can be synthesized through the reaction of ethylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethylidifluoroborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethyl-substituted boron compounds, while oxidation and reduction reactions can produce different boron-containing species .

Scientific Research Applications

Ethylidifluoroborane has several applications in scientific research, including:

Mechanism of Action

The mechanism by which ethylidifluoroborane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as nucleophilic substitution. Additionally, the presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

  • Methylidifluoroborane (CH₃BF₂)
  • Propylidifluoroborane (C₃H₇BF₂)
  • Butylidifluoroborane (C₄H₉BF₂)

Comparison: this compound is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl counterparts. The ethyl group provides a balance between reactivity and stability, making this compound particularly useful in various applications .

Properties

CAS No.

430-41-1

Molecular Formula

C2H5BF2

Molecular Weight

77.87 g/mol

IUPAC Name

ethyl(difluoro)borane

InChI

InChI=1S/C2H5BF2/c1-2-3(4)5/h2H2,1H3

InChI Key

LYUQNYXHNCJGBN-UHFFFAOYSA-N

Canonical SMILES

B(CC)(F)F

Origin of Product

United States

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